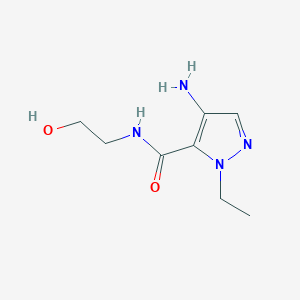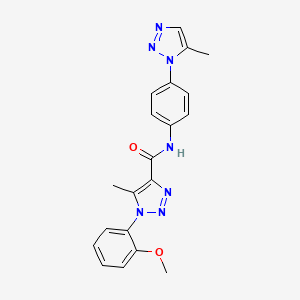
4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK), which is an energy-sensing enzyme that plays a crucial role in regulating cellular metabolism.
Mechanism of Action
A-769662 activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that result in the activation of the kinase domain. AMPK activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, resulting in the promotion of energy production and the inhibition of energy consumption.
Biochemical and physiological effects:
A-769662 has been shown to have several biochemical and physiological effects, including the activation of AMPK, the inhibition of mTOR signaling pathway, the promotion of glucose uptake, and the inhibition of lipid synthesis. A-769662 has also been shown to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using A-769662 in lab experiments include its potency and specificity for AMPK activation, making it a useful tool for studying the role of AMPK in various biological processes. However, the limitations of using A-769662 include its potential toxicity and off-target effects, which can lead to inaccurate results if not properly controlled.
Future Directions
For the study of A-769662 include the development of more potent and selective AMPK activators, the identification of new targets for A-769662, and the evaluation of its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of A-769662 involves several steps, including the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with ethylamine to form 4-amino-1-ethyl-1H-pyrazole-5-carboxamide. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form the final product, 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide.
Scientific Research Applications
A-769662 has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and neurodegenerative diseases. In cancer research, A-769662 has been shown to inhibit the growth of cancer cells by activating AMPK, which leads to the inhibition of mTOR signaling pathway. In metabolic disorders, A-769662 has been shown to improve glucose uptake and lipid metabolism, making it a potential therapeutic agent for type 2 diabetes. In neurodegenerative diseases, A-769662 has been shown to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-amino-2-ethyl-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-2-12-7(6(9)5-11-12)8(14)10-3-4-13/h5,13H,2-4,9H2,1H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXZCBJZSXRDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butan-2-yl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2672007.png)
![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2672011.png)
![(Z)-ethyl 2-(6-acetamido-2-((3,4-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2672012.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672015.png)



![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2672021.png)




![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)
